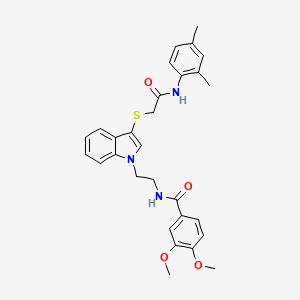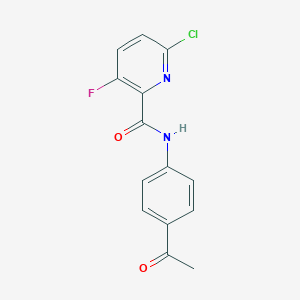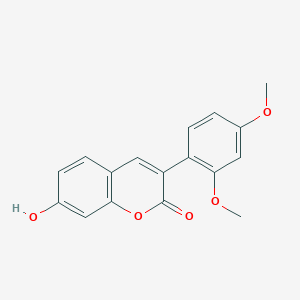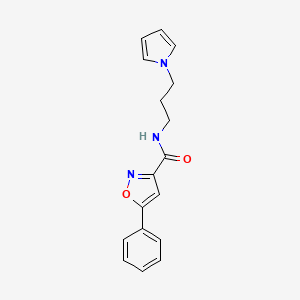![molecular formula C12H13BrN2O2S B3006384 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034479-12-2](/img/structure/B3006384.png)
5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Alkylation with Prop-2-yn-1-yl Group:
- The prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using propargyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide.
Formation of the Imine Group:
- The imine group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using molecular sieves or a dehydrating agent like phosphorus oxychloride.
Conversion to Hydrobromide Salt:
- The final compound is converted to its hydrobromide salt form by treatment with hydrobromic acid.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:
-
Formation of the Benzo[d]thiazole Core:
- Starting with 2-aminothiophenol, the benzo[d]thiazole core is formed through a cyclization reaction with an appropriate aldehyde or ketone under acidic conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.
Biology and Medicine:
- Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
- Studied for its ability to interact with specific biological targets, such as enzymes and receptors.
Industry:
- Utilized in the development of advanced materials, including polymers and dyes.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
5,6-Dimethoxybenzo[d]thiazole: Lacks the prop-2-yn-1-yl and imine groups, resulting in different chemical and biological properties.
3-(Prop-2-yn-1-yl)benzo[d]thiazole: Lacks the methoxy groups, affecting its reactivity and interaction with biological targets.
Benzo[d]thiazol-2(3H)-imine: Lacks the methoxy and prop-2-yn-1-yl groups, leading to different chemical behavior and applications.
Uniqueness:
The presence of both methoxy groups and the prop-2-yn-1-yl group in 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide imparts unique chemical reactivity and biological activity
Propriétés
IUPAC Name |
5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.BrH/c1-4-5-14-8-6-9(15-2)10(16-3)7-11(8)17-12(14)13;/h1,6-7,13H,5H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDGKUCASIAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=N)S2)CC#C)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006313.png)
![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

![3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3006319.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)
